Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 4-fluorobenzoyl chloride with 2-amino-5,7-dimethyl-1,3-benzothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.
Fluorobenzoyl Derivatives: Compounds like 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide are structurally related.
Uniqueness
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of a benzothiazole ring, a fluorobenzoyl group, and an ester functionality. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that exhibits notable biological activities, primarily due to its structural features that include a benzothiazole moiety and an imino linkage. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H17FN2O3S
- Molecular Weight : 372.41 g/mol
- CAS Number : 1321790-41
The compound’s structure consists of a methyl acetate group attached to a benzothiazole ring with a fluorobenzoyl substituent. This configuration is significant for its interaction with biological targets.
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of the Benzothiazole Moiety : Using precursors that contain sulfur and nitrogen atoms.
- Introduction of the Imino Group : This can be achieved through condensation reactions.
- Attachment of the Fluorobenzoyl Group : This step is crucial for enhancing the biological activity of the compound.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit bacterial growth through mechanisms such as enzyme inhibition or receptor modulation.
Anticancer Potential
This compound has been evaluated for its anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular processes related to proliferation and survival.
The precise mechanism of action remains to be fully elucidated; however, it is believed that the compound interacts with specific biological targets such as enzymes or receptors due to its structural features. The presence of the fluorobenzoyl group enhances its binding affinity to these targets, potentially leading to increased biological efficacy.
Case Studies
Several studies have highlighted the biological potential of similar benzothiazole derivatives:
- Antimalarial Activity : A study on benzothiazole hydrazones indicated their ability to chelate iron and exhibit antimalarial properties against resistant strains of Plasmodium falciparum. The lead compound demonstrated significant suppression of parasite growth both in vitro and in vivo .
- Antioxidant Effects : Other derivatives have shown promising antioxidant activities, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Data Summary Table
Properties
IUPAC Name |
methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-11-8-12(2)17-15(9-11)22(10-16(23)25-3)19(26-17)21-18(24)13-4-6-14(20)7-5-13/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBLDNJOVHWXQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)F)S2)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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